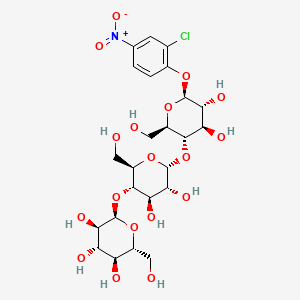

2-Chloro-4-nitrophenyl-beta-D-maltotrioside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYYNUOXSFGLNX-KKFBLJMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClNO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746743 |

Source

|

| Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165522-16-7 |

Source

|

| Record name | 2-Chloro-4-nitrophenyl alpha-D-glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Chloro-4-nitrophenyl-beta-D-maltotrioside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Chloro-4-nitrophenyl-beta-D-maltotrioside, a chromogenic substrate essential for the activity measurement of α-amylases. The synthesis of this molecule, while not extensively detailed in publicly available literature for this specific compound, can be reliably achieved through a well-established chemical glycosylation method, primarily the Koenigs-Knorr reaction. This guide outlines a plausible and detailed synthetic pathway, including the preparation of key intermediates, the glycosylation reaction, and final deprotection, based on established principles of carbohydrate chemistry.

Synthetic Strategy Overview

The synthesis of this compound is approached through a multi-step chemical process. The general strategy involves:

-

Protection of Maltotriose: The hydroxyl groups of the starting material, maltotriose, are protected to prevent unwanted side reactions. Peracetylation is a common and effective method.

-

Activation of the Anomeric Center: The peracetylated maltotriose is converted into a reactive glycosyl donor, typically a glycosyl halide such as maltotriosyl bromide.

-

Glycosylation: The glycosyl donor is coupled with 2-chloro-4-nitrophenol in a Koenigs-Knorr type reaction to form the desired glycosidic bond. The stereochemistry of this bond is controlled by the neighboring group participation of the acetyl group at the C-2 position, which typically yields the desired β-anomer.

-

Deprotection: The acetyl protecting groups are removed to yield the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

The following protocols are detailed, representative procedures based on well-established methods in carbohydrate synthesis.

Step 1: Peracetylation of Maltotriose

This step protects the hydroxyl groups of maltotriose with acetyl groups.

Materials:

-

Maltotriose

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ice

-

Deionized water

Procedure:

-

In a round-bottom flask, a mixture of maltotriose (1 equivalent) and anhydrous sodium acetate (1 equivalent) in acetic anhydride (10 equivalents) is prepared.

-

The mixture is heated to 100°C with stirring for 2 hours.

-

The reaction mixture is then cooled to room temperature and poured into ice-water with vigorous stirring.

-

The precipitated product, peracetylated maltotriose, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Step 2: Synthesis of Acetobromo-α-D-maltotriose (Glycosyl Donor)

This protocol describes the conversion of the peracetylated sugar into the corresponding glycosyl bromide.

Materials:

-

Peracetylated maltotriose

-

Hydrogen bromide (HBr) solution in glacial acetic acid (33% w/v)

-

Anhydrous dichloromethane (DCM)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Peracetylated maltotriose (1 equivalent) is dissolved in a minimal amount of anhydrous DCM.

-

The solution is cooled to 0°C in an ice bath.

-

A solution of HBr in glacial acetic acid (5 equivalents) is added dropwise with stirring.

-

The reaction is stirred at 0°C for 2 hours, and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction mixture is diluted with DCM and washed sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude acetobromo-α-D-maltotriose. This product is typically used in the next step without further purification.

Step 3: Koenigs-Knorr Glycosylation

This is the key step where the glycosidic bond is formed between the maltotriosyl donor and the 2-chloro-4-nitrophenol acceptor.

Materials:

-

Acetobromo-α-D-maltotriose (1.2 equivalents)

-

2-Chloro-4-nitrophenol (1 equivalent)

-

Silver(I) carbonate (Ag₂CO₃) (2 equivalents)

-

Anhydrous toluene or dichloromethane (DCM)

-

Molecular sieves (4 Å)

Procedure:

-

A mixture of 2-chloro-4-nitrophenol and silver(I) carbonate in anhydrous toluene (or DCM) containing activated molecular sieves is stirred under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes in the dark.

-

A solution of acetobromo-α-D-maltotriose in anhydrous toluene (or DCM) is added dropwise to the mixture at room temperature.

-

The reaction is stirred in the dark at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove silver salts.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the protected this compound.

Step 4: Deprotection (Zemplén Deacetylation)

The final step involves the removal of the acetyl protecting groups to yield the target compound.

Materials:

-

Protected this compound

-

Anhydrous methanol

-

Sodium methoxide (catalytic amount)

-

Amberlite IR-120 (H⁺) resin

-

Diethyl ether

Procedure:

-

The protected glycoside is dissolved in anhydrous methanol.

-

A catalytic amount of sodium methoxide (e.g., a small piece of sodium metal dissolved in methanol or a 0.5 M solution in methanol) is added to the solution.

-

The reaction is stirred at room temperature and monitored by TLC until all starting material is consumed (typically 1-4 hours).

-

The reaction is neutralized by the addition of Amberlite IR-120 (H⁺) resin until the pH is neutral.

-

The resin is removed by filtration, and the filtrate is concentrated under reduced pressure.

-

The resulting solid is triturated with diethyl ether to remove any non-polar impurities and then dried under vacuum to yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis. The values presented are representative and may vary based on specific reaction conditions and scale.

Table 1: Reactant Quantities and Properties

| Compound | Molar Mass ( g/mol ) | Equivalents (Typical) | Role |

| Maltotriose | 504.44 | 1.0 | Starting Material |

| 2-Chloro-4-nitrophenol | 173.56 | 1.0 | Glycosyl Acceptor |

| Acetobromo-α-D-maltotriose | ~799.4 | 1.2 | Glycosyl Donor |

| Silver(I) carbonate | 275.75 | 2.0 | Promoter |

Table 2: Typical Reaction Conditions and Outcomes

| Step | Reaction | Solvent | Temperature | Typical Yield |

| 1 | Peracetylation | Acetic anhydride | 100°C | > 90% |

| 2 | Bromination | Dichloromethane | 0°C to RT | > 85% |

| 3 | Glycosylation | Toluene or DCM | Room Temperature | 60-80% |

| 4 | Deprotection | Methanol | Room Temperature | > 95% |

Signaling Pathways and Logical Relationships

The Koenigs-Knorr reaction mechanism involves several key steps, including the formation of an oxocarbenium ion intermediate. The stereochemical outcome is directed by the participation of the C-2 acetyl group.

This guide provides a robust framework for the synthesis of this compound. Researchers should optimize the described conditions based on their specific laboratory settings and available resources. Standard laboratory safety procedures should be followed at all times, particularly when handling hazardous reagents such as hydrogen bromide and silver salts.

A Technical Guide to 2-Chloro-4-nitrophenyl-beta-D-maltotrioside: Properties and Applications in Alpha-Amylase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitrophenyl-beta-D-maltotrioside is a chemically modified oligosaccharide that serves as a highly specific chromogenic substrate for alpha-amylase enzymes. Its utility in biochemical and diagnostic assays stems from the enzymatic release of a colored product, 2-chloro-4-nitrophenol, which allows for the direct and continuous monitoring of alpha-amylase activity. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed protocols for its use in alpha-amylase assays, and a summary of its performance characteristics.

Chemical and Physical Properties

This compound is a derivative of maltotriose.[1] Key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 165522-16-7 | [1][2] |

| Molecular Formula | C₂₄H₃₄ClNO₁₈ | [1][2][3] |

| Molecular Weight | 659.98 g/mol | [1][2][3] |

| Appearance | Powder or crystals | [4] |

| Melting Point | 160-166 °C (decomposes) | [2][4][5] |

| Predicted Boiling Point | 976.0 ± 65.0 °C | [2][4] |

| Predicted Density | 1.79 ± 0.1 g/cm³ | [2][4] |

| Storage Temperature | 2-8°C or -20°C | [2][4] |

Application in Alpha-Amylase Activity Assays

The primary application of this compound is in the kinetic determination of alpha-amylase activity in biological samples such as serum and urine.[6] The enzymatic reaction releases 2-chloro-4-nitrophenol, a chromophore that can be quantified by measuring the change in absorbance at 405 nm.[7][8]

Principle of the Assay

Alpha-amylase hydrolyzes the glycosidic bond in this compound, releasing 2-chloro-4-nitrophenol and maltotriose fragments. The rate of 2-chloro-4-nitrophenol formation is directly proportional to the alpha-amylase activity in the sample. This direct relationship allows for a simple and continuous monitoring of the enzyme kinetics.[7]

References

- 1. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. sclavodiagnostics.com [sclavodiagnostics.com]

- 5. 5.imimg.com [5.imimg.com]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. precisionbiomed.in [precisionbiomed.in]

- 8. bioactiva.com [bioactiva.com]

In-depth Technical Guide: Structure Elucidation of 2-Chloro-4-nitrophenyl-β-D-maltotrioside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Chloro-4-nitrophenyl-β-D-maltotrioside. This chromogenic substrate is of interest in various biochemical assays, and a thorough understanding of its structure is paramount for its application and for the development of related compounds. This guide details the synthetic strategy, purification, and advanced spectroscopic techniques for complete structural verification.

Synthesis and Purification

The synthesis of 2-Chloro-4-nitrophenyl-β-D-maltotrioside is typically achieved through a modified Koenigs-Knorr glycosylation reaction, followed by deprotection. The general workflow involves the preparation of a glycosyl donor from maltotriose, its reaction with the aglycone (2-chloro-4-nitrophenol), and subsequent purification.

Experimental Protocol: Synthesis

Step 1: Peracetylation of Maltotriose

-

Suspend maltotriose in acetic anhydride.

-

Add sodium acetate as a catalyst.

-

Heat the mixture under reflux for 2 hours.

-

Pour the cooled reaction mixture into ice water and stir until the excess acetic anhydride has hydrolyzed.

-

Collect the precipitated peracetylated maltotriose by filtration, wash with water, and dry.

Step 2: Formation of the Glycosyl Halide

-

Dissolve the peracetylated maltotriose in a solution of hydrogen bromide in glacial acetic acid.

-

Stir the solution at room temperature for 2 hours.

-

Pour the reaction mixture into ice water to precipitate the acetobromo-maltotriose.

-

Quickly filter, wash with cold water, and dry the product under vacuum.

Step 3: Koenigs-Knorr Glycosylation

-

Dissolve the acetobromo-maltotriose and 2-chloro-4-nitrophenol in anhydrous dichloromethane.

-

Add silver(I) carbonate as a promoter.

-

Stir the reaction mixture in the dark at room temperature for 24 hours.

-

Filter the reaction mixture to remove silver salts and concentrate the filtrate under reduced pressure.

Step 4: Deacetylation

-

Dissolve the crude protected product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide.

-

Stir the solution at room temperature and monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final product.

Experimental Protocol: Purification

The crude 2-Chloro-4-nitrophenyl-β-D-maltotrioside is purified by high-performance liquid chromatography (HPLC).

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water.

-

Detection: UV at 290 nm.

Fractions containing the pure product are collected, combined, and lyophilized.

Caption: Synthetic and purification workflow for 2-Chloro-4-nitrophenyl-β-D-maltotrioside.

Structural Elucidation by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the synthesized compound.

Experimental Protocol: Mass Spectrometry

-

Technique: Electrospray Ionization (ESI) Mass Spectrometry.

-

Mode: Negative ion mode is often preferred for nitrophenyl glycosides.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol/water) and infused into the mass spectrometer.

Data Presentation: Mass Spectrometry

| Ion | Calculated m/z | Observed m/z | Description |

| [M-H]⁻ | 658.14 | 658.15 | Deprotonated molecular ion |

| [M+Cl]⁻ | 694.12 | 694.13 | Adduct with chloride from solvent |

| [Aglycone-H]⁻ | 172.98 | 172.99 | 2-Chloro-4-nitrophenolate anion |

| [Maltotriose-H]⁻ | 503.16 | 503.17 | Deprotonated maltotriose |

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity of atoms and the stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR for proton chemical shifts and coupling constants.

-

¹³C NMR for carbon chemical shifts.

-

2D COSY (Correlation Spectroscopy) to identify proton-proton couplings.

-

2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Data Presentation: ¹H and ¹³C NMR

The following table presents representative ¹H and ¹³C NMR chemical shift data for 2-Chloro-4-nitrophenyl-β-D-maltotrioside. The glucose residues are labeled Glc (reducing end), Glc', and Glc'' (non-reducing end).

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aglycone | ||

| C1' | - | 155.2 |

| C2' | - | 126.5 |

| C3' | 7.55 | 118.9 |

| C4' | - | 142.1 |

| C5' | 8.20 | 126.0 |

| C6' | 7.85 | 120.3 |

| Glc'' | ||

| H-1'' | 4.55 (d, J=7.9 Hz) | 103.1 |

| H-2'' | 3.28 | 73.8 |

| H-3'' | 3.52 | 76.5 |

| H-4'' | 3.40 | 70.2 |

| H-5'' | 3.45 | 76.8 |

| H-6''a,b | 3.80, 3.65 | 61.3 |

| Glc' | ||

| H-1' | 5.40 (d, J=3.8 Hz) | 100.5 |

| H-2' | 3.55 | 72.5 |

| H-3' | 3.75 | 73.5 |

| H-4' | 3.42 | 79.8 |

| H-5' | 3.70 | 72.0 |

| H-6'a,b | 3.82, 3.78 | 61.0 |

| Glc | ||

| H-1 (β) | 4.65 (d, J=8.0 Hz) | 96.5 |

| H-1 (α) | 5.22 (d, J=3.6 Hz) | 92.6 |

| H-2 | 3.30 | 73.9 |

| H-3 | 3.58 | 76.6 |

| H-4 | 3.41 | 79.9 |

| H-5 | 3.48 | 76.0 |

| H-6a,b | 3.85, 3.70 | 61.2 |

Note: The chemical shifts for the reducing end glucose (Glc) will show two sets of signals corresponding to the α and β anomers in solution.

The key diagnostic signal for the β-glycosidic linkage is the coupling constant of the anomeric proton (H-1''). A large coupling constant (typically 7-8 Hz) is indicative of a trans-diaxial relationship between H-1'' and H-2'', which is characteristic of a β-anomer.[1]

2D NMR Spectroscopy

2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.

References

Hydrolysis of 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) by Alpha-Amylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the chromogenic substrate 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) by alpha-amylase. This reaction is a cornerstone for the quantitative determination of alpha-amylase activity in various biological samples, a critical parameter in clinical diagnostics and pharmaceutical research. This document outlines the core principles of the assay, detailed experimental protocols, and a summary of key quantitative data. Furthermore, it presents visual representations of the enzymatic workflow and relevant biological pathways to facilitate a deeper understanding of the underlying mechanisms.

Introduction

Alpha-amylases (EC 3.2.1.1) are enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides such as starch and glycogen.[1][2] The measurement of alpha-amylase activity is of significant interest, particularly in the diagnosis and management of pancreatic disorders.[3] The use of synthetic chromogenic substrates, such as CNP-G3, has enabled the development of simple, rapid, and sensitive spectrophotometric assays for alpha-amylase activity.[4]

The principle of the assay is based on the cleavage of CNP-G3 by alpha-amylase, which releases the chromophore 2-chloro-4-nitrophenol (CNP).[5][6] The rate of CNP formation, monitored by the increase in absorbance at 405 nm, is directly proportional to the alpha-amylase activity in the sample.[7]

Enzymatic Reaction Mechanism

Alpha-amylase hydrolyzes the α-1,4-glycosidic bond between the maltotriose and the 2-chloro-4-nitrophenyl group in CNP-G3. This reaction yields 2-chloro-4-nitrophenol (CNP) and maltotriose.[8] The reaction can be influenced by various factors, including pH, temperature, and the presence of activators like calcium and chloride ions.[7][9] Some studies have also investigated the effect of potassium thiocyanate, which has been shown to enhance the rate of CNP release.[10] The degradation of CNP-G3 can also involve transglycosylation reactions, especially at high substrate concentrations.[10]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the alpha-amylase CNP-G3 assay, compiled from various commercially available reagent kits and scientific literature.

Table 1: Typical Reagent Composition for Alpha-Amylase Assay using CNP-G3

| Component | Concentration Range | Purpose |

| MES Buffer | 36.1 - 100 mmol/L | Provides optimal pH for the reaction (pH 6.0 - 6.28)[5][7][8] |

| 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) | 1.63 - 2.5 mmol/L | Chromogenic substrate for alpha-amylase[5] |

| Calcium Acetate / Calcium Chloride | 3.6 - 6.0 mmol/L | Essential cofactor for alpha-amylase activity[5][7][11] |

| Sodium Chloride | 37.2 - 350 mmol/L | Activator of alpha-amylase[5][7][11] |

| Potassium Thiocyanate | 253 - 900 mmol/L | Enhances the rate of CNP release[5][7][10][11] |

| Sodium Azide | 0.1% / 152 mmol/L | Preservative to prevent microbial contamination[7][11] |

Table 2: Key Experimental Parameters and Performance Characteristics

| Parameter | Value | Reference |

| Wavelength for Absorbance Measurement | 405 nm | [5][7] |

| Reaction Temperature | 37°C | [5][6][7] |

| Linearity / Measuring Range | Up to 2000 U/L | [6] |

| Molar Absorptivity of 2-chloro-p-nitrophenol | 12.9 L⋅mmol⁻¹⋅cm⁻¹ at 405 nm | [7][11] |

| Lower Limit of Detection | ~3 U/L | [3][6] |

Experimental Protocols

The following are generalized protocols for the determination of alpha-amylase activity using the CNP-G3 substrate. It is crucial to refer to the specific instructions provided with the commercial reagent kit being used.

Manual Spectrophotometric Assay Protocol

-

Reagent Preparation : If the reagent is not provided ready-to-use, reconstitute the lyophilized components as per the manufacturer's instructions. Allow the reagent to equilibrate to the assay temperature (37°C).[7]

-

Sample Preparation : Use unhemolyzed serum as the specimen of choice. Plasma collected with heparin can also be used. Avoid anticoagulants such as EDTA, citrate, and oxalate as they bind calcium, which is essential for amylase activity.[5][7]

-

Assay Procedure :

-

Pipette 1.0 mL of the CNP-G3 reagent into a cuvette and pre-incubate at 37°C for at least 5 minutes.[7]

-

Add 25 µL of the sample (serum, plasma, or control) to the cuvette.[5][7]

-

Mix thoroughly and start the timer immediately.

-

Measure the initial absorbance at 405 nm after a lag phase of 60 seconds.[7]

-

Continue to record the absorbance every 60 seconds for a total of 2-3 minutes.[7]

-

-

Calculation of Alpha-Amylase Activity :

-

Determine the mean change in absorbance per minute (ΔAbs/min).[7]

-

Calculate the alpha-amylase activity in U/L using the following formula:

-

Automated Analyzer Protocol

For automated systems, the parameters are generally pre-programmed. The following is a general guideline:

-

Wavelength : 405 nm

-

Assay Type : Kinetic, increasing reaction[7]

-

Sample/Reagent Ratio : Typically 1:40 to 1:50 (e.g., 20 µL sample to 1000 µL reagent)[6][7]

-

Lag Phase : 60 seconds[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of alpha-amylase activity using the CNP-G3 assay.

Caption: Workflow for alpha-amylase activity measurement using CNP-G3.

Enzymatic Hydrolysis of CNP-G3

This diagram depicts the enzymatic reaction of alpha-amylase on the CNP-G3 substrate.

Caption: Hydrolysis of CNP-G3 by alpha-amylase.

Hormonal Regulation of Alpha-Amylase Gene Expression

While not a direct signaling pathway for CNP-G3 hydrolysis, the hormonal regulation of alpha-amylase synthesis is relevant in a broader biological context, particularly in plant biology. This diagram illustrates the antagonistic effects of gibberellic acid (GA) and abscisic acid (ABA) on alpha-amylase gene expression in cereal aleurone cells.[12]

Caption: Hormonal control of alpha-amylase production.

Conclusion

The hydrolysis of CNP-G3 by alpha-amylase provides a robust and reliable method for the quantification of enzyme activity. The simplicity and amenability to automation make this assay a valuable tool in clinical laboratories and for research in drug development where the modulation of amylase activity may be of interest. This guide has provided the essential technical details to understand and implement this assay effectively.

References

- 1. Amylase - Wikipedia [en.wikipedia.org]

- 2. PDB-101: Molecule of the Month: Alpha-amylase [pdb101.rcsb.org]

- 3. bioactiva.com [bioactiva.com]

- 4. researchgate.net [researchgate.net]

- 5. 5.imimg.com [5.imimg.com]

- 6. precisionbiomed.in [precisionbiomed.in]

- 7. corelabsupplies.com [corelabsupplies.com]

- 8. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Study of the action of human salivary alpha-amylase on 2-chloro-4-nitrophenyl alpha-maltotrioside in the presence of potassium thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. toolkits.horiba-abx.com [toolkits.horiba-abx.com]

- 12. researchgate.net [researchgate.net]

Chromogenic substrate for alpha-amylase detection

An in-depth technical guide or whitepaper on the core principles, methodologies, and applications of chromogenic substrates for the detection and quantification of alpha-amylase activity.

Introduction

Alpha-amylases (EC 3.2.1.1) are endo-acting enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides containing three or more α-1,4-linked D-glucose units, such as starch and glycogen. The measurement of α-amylase activity is critical in numerous fields, including clinical diagnostics for conditions like acute pancreatitis, the food and brewing industries for quality control, and in drug development for screening enzyme inhibitors.[1][2][3] Chromogenic assays offer a sensitive, specific, and convenient method for this purpose, largely replacing older, more cumbersome techniques. This guide provides a detailed overview of the primary chromogenic substrates, their reaction mechanisms, and associated experimental protocols.

Core Principle of Chromogenic α-Amylase Assays

The fundamental principle of these assays involves a substrate molecule that, upon enzymatic cleavage by α-amylase, directly or indirectly produces a soluble, colored compound (a chromophore). The rate of color formation is directly proportional to the α-amylase activity in the sample, which can be quantified spectrophotometrically by measuring the change in absorbance over time.

Classes of Chromogenic Substrates

There are several major classes of chromogenic substrates used for α-amylase detection, each with distinct mechanisms and properties.

Blocked p-Nitrophenyl (PNP) Maltooligosaccharides

These are currently the most specific and widely used substrates for kinetic assays.[1][4] They consist of a maltooligosaccharide chain (typically with seven glucose units, G7) linked to a p-nitrophenyl (PNP) group. The non-reducing end of the sugar chain is chemically blocked to prevent cleavage by auxiliary enzymes present in the assay reagent.

Mechanism: The assay is a two-step, coupled-enzyme reaction:

-

α-Amylase Action: α-Amylase cleaves an internal glycosidic bond in the blocked p-nitrophenyl maltoheptaoside (BPNPG7).

-

Auxiliary Enzyme Action: This cleavage generates smaller PNP-oligosaccharide fragments. These fragments, now unblocked at the non-reducing end, are immediately hydrolyzed by a cocktail of auxiliary enzymes, typically α-glucosidase and glucoamylase, releasing the yellow chromophore, p-nitrophenol (PNP).[1][3] The rate of PNP release is measured by the increase in absorbance at 400-405 nm.[3][4]

Common examples include:

-

4,6-O-Benzylidene-p-nitrophenyl-maltoheptaoside (BPNPG7) [5]

-

4,6-O-Ethylidene-p-nitrophenyl-maltoheptaoside (EtPNPG7) [1]

2-Chloro-4-nitrophenyl (CNP) Oligosaccharides

This class of substrates allows for a direct kinetic assay without the need for coupling enzymes. A common example is 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3).[6][7]

Mechanism: α-Amylase directly hydrolyzes the glycosidic bond linking the oligosaccharide (maltotriose) to the 2-chloro-4-nitrophenyl group. This single-step reaction releases the chromophore 2-chloro-4-nitrophenol, which can be measured spectrophotometrically at 405 nm.[7] The direct nature of the assay can simplify reagent formulation and reduce potential interference.

Insoluble Dyed Starch Polymers

These were among the first chromogenic substrates developed and rely on a heterogeneous phase reaction. The substrate is a high-molecular-weight starch polymer covalently linked to a vibrant dye.

Mechanism: The insoluble dyed starch is incubated with the α-amylase-containing sample. The enzyme digests the large polymer into smaller, soluble, dye-labeled fragments. The reaction is stopped, and the remaining insoluble substrate is removed by centrifugation or filtration. The color intensity of the supernatant, which contains the soluble fragments, is then measured. This intensity is proportional to the enzyme's activity.

A widely used example is Starch Azure , which is starch covalently linked to Remazol Brilliant Blue R dye.[8][9] The absorbance of the soluble fragments is typically measured at 595 nm.

3,5-Dinitrosalicylic Acid (DNSA) Method

This is not a direct chromogenic substrate method but an indirect colorimetric assay to quantify the products of α-amylase activity.

Mechanism:

-

Enzymatic Reaction: α-Amylase is incubated with a standard substrate, typically soluble starch, producing reducing sugars like maltose.[10]

-

Colorimetric Reaction: The DNSA reagent is added to the reaction mixture. Upon heating in an alkaline solution, the 3,5-dinitrosalicylic acid is reduced by the newly formed reducing sugars to 3-amino-5-nitrosalicylic acid, an orange-red colored compound.[11][12] The intensity of the color, measured at 540 nm, is proportional to the amount of reducing sugar produced, and thus to the α-amylase activity.[10][11]

Quantitative Data Summary

The selection of a substrate often depends on the required sensitivity, specificity, and assay conditions. The following table summarizes key parameters for different substrate types. Note that kinetic parameters like Km and Vmax are highly dependent on the specific α-amylase source and assay conditions (pH, temperature).

| Parameter | Blocked PNP-Oligosaccharides | CNP-Oligosaccharides | Insoluble Dyed Starch | DNSA Method (with Starch) |

| Principle | Coupled-Enzyme Kinetic | Direct Kinetic | Endpoint (Insoluble Substrate) | Indirect Endpoint (Product) |

| Chromophore | p-Nitrophenol | 2-Chloro-4-nitrophenol | Dye (e.g., Remazol Blue) | 3-Amino-5-nitrosalicylic acid |

| λmax (nm) | 400 - 405[3][4] | 405[7] | ~595 (for Starch Azure) | ~540[10][11] |

| Typical pH | 5.0 - 7.0[1][3] | ~6.3[6] | ~7.0 | ~4.9 (Enzyme Step)[10] |

| Typical Temp (°C) | 37 - 45[1][4] | 37[6] | 37 | 40 (Enzyme Step)[10] |

| Assay Type | Continuous Kinetic | Continuous Kinetic | Fixed-Time Endpoint | Fixed-Time Endpoint |

| Specificity | High (blocked end prevents non-specific cleavage) | High | Moderate (potential for non-specific dye leaching) | Low (measures any reducing sugar) |

| Linear Range | Excellent | Good (up to ~1450 U/L)[6] | Moderate | Good |

Experimental Protocols

General Experimental Workflow

The workflow for a typical chromogenic assay is straightforward and adaptable to microplate formats for high-throughput screening.

Protocol 1: Blocked p-Nitrophenyl Maltoheptaoside (BPNPG7) Assay

This protocol is adapted from commercially available kits (e.g., Megazyme Ceralpha method).[3][4]

-

Reagent Preparation : Prepare an assay buffer (e.g., 50 mM Malic acid, 50 mM NaCl, 2 µM CaCl₂, pH ~6.0). Dissolve the BPNPG7 substrate along with auxiliary enzymes (α-glucosidase, glucoamylase) in the buffer to the desired concentration.[4]

-

Assay Procedure : a. Pipette a volume of the substrate solution (e.g., 150 µL) into microplate wells or cuvettes. b. Pre-incubate the substrate at the assay temperature (e.g., 40°C) for 5 minutes.[3] c. Add a small volume of the appropriately diluted enzyme sample (e.g., 30 µL) to initiate the reaction.[4] d. Immediately start monitoring the increase in absorbance at 405 nm for a set period (e.g., 3-10 minutes).

-

Stopping the Reaction (for endpoint) : If a kinetic reading is not possible, the reaction can be stopped after a fixed time (e.g., 10 minutes) by adding a high pH stop solution (e.g., 1% Trizma base), which maximizes the color of the p-nitrophenolate ion.[3][4]

-

Calculation : Calculate the rate of change in absorbance (ΔAbs/min). Convert this rate to enzyme activity (U/mL) using the molar extinction coefficient of p-nitrophenol under the assay conditions.

Protocol 2: Starch Azure Assay

This protocol is based on the Sigma-Aldrich suitability assay.

-

Reagent Preparation :

-

Assay Buffer: 20 mM Sodium Phosphate with 50 mM NaCl, pH 7.0 at 37°C.

-

Substrate Suspension: Prepare a 2.0% (w/v) suspension of Starch Azure in the Assay Buffer.

-

Stop Solution: 2.75 M Acetic Acid.

-

-

Assay Procedure : a. Pipette 4.5 mL of the Starch Azure suspension into test tubes. b. Equilibrate the tubes to 37°C. c. Add 0.5 mL of the enzyme solution to the 'Test' tube to start the reaction. Add 0.5 mL of buffer to the 'Blank' tube. d. Incubate at 37°C for exactly 15 minutes with constant shaking. e. Stop the reaction by adding 2.0 mL of the Acetic Acid solution to all tubes. f. Filter the suspension (e.g., through Whatman 54 paper) to remove the insoluble starch. g. Transfer the filtrate to cuvettes and measure the absorbance at 595 nm against the blank.

-

Calculation : The measured absorbance is directly proportional to the α-amylase activity. A standard curve can be generated using known concentrations of α-amylase.

Conclusion

Chromogenic substrates provide powerful and versatile tools for the detection and quantification of α-amylase. Modern substrates, particularly blocked p-nitrophenyl oligosaccharides and direct-cleavage CNP-oligosaccharides, offer high specificity, sensitivity, and are well-suited for high-throughput kinetic assays essential in research and clinical settings. Older methods, such as those using dyed starch or the DNSA reagent, remain useful for specific applications but are generally less specific. The choice of substrate and protocol should be guided by the specific requirements of the application, including the nature of the sample, required throughput, and desired level of precision.

References

- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 2. journals.asm.org [journals.asm.org]

- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 4. fbs.leeds.ac.uk [fbs.leeds.ac.uk]

- 5. Rapid determination of alpha-amylase activity by use of a new chromogenic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. scbt.com [scbt.com]

- 9. scientificlabs.com [scientificlabs.com]

- 10. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]

- 11. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 12. youtube.com [youtube.com]

The Use of 2-Chloro-4-nitrophenyl-β-D-maltotrioside in Enzyme Kinetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3) as a chromogenic substrate for the kinetic analysis of α-amylase and other glycoside hydrolases. This document outlines the underlying principles, detailed experimental protocols, and key performance characteristics of CNP-G3 based assays, intended to equip researchers in academia and the pharmaceutical industry with the necessary information to effectively utilize this substrate in their studies.

Introduction to 2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3)

2-Chloro-4-nitrophenyl-β-D-maltotrioside is a synthetic chromogenic substrate specifically designed for the sensitive and continuous monitoring of α-amylase activity.[1][2][3][4] The principle of its use lies in the enzymatic hydrolysis of the glycosidic bond, which liberates the chromophore 2-chloro-4-nitrophenol (CNP).[3][5][6] The rate of release of CNP is directly proportional to the enzyme's activity and can be conveniently measured spectrophotometrically by monitoring the increase in absorbance at 405 nm.[3][5][6]

The direct nature of this assay, which often does not require coupling enzymes, simplifies the experimental setup and reduces potential interferences, making it a robust tool for high-throughput screening and detailed kinetic characterization of enzymes.[1][7]

Principle of the Enzymatic Assay

The enzymatic reaction at the core of the CNP-G3 assay is the hydrolysis of the substrate by α-amylase. The enzyme cleaves the α-1,4-glycosidic bond, resulting in the release of 2-chloro-4-nitrophenol (CNP) and maltotriose.[5][8] The reaction can be summarized as follows:

2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3) + H₂O --(α-amylase)--> 2-Chloro-4-nitrophenol (CNP) + Maltotriose

The liberated CNP, under the appropriate buffer conditions, exhibits a distinct yellow color, with a maximum absorbance at 405 nm. This allows for the real-time monitoring of the reaction progress and the determination of initial reaction velocities, which are crucial for kinetic analysis.

Experimental Protocols

The following section provides a generalized methodology for performing α-amylase activity assays using CNP-G3. It is important to note that optimal conditions may vary depending on the specific enzyme source and experimental objectives.

Reagent Preparation

Table 1: Typical Reagent Composition for CNP-G3 based α-Amylase Assay

| Reagent Component | Concentration | Purpose |

| 2-(N-morpholino)ethanesulfonic acid (MES) Buffer | 50 - 80 mmol/L | Maintains a stable pH of 6.0 - 6.3 for optimal enzyme activity.[6][8] |

| 2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3) | 1.8 - 2.27 mmol/L | The chromogenic substrate for the enzyme.[6][8] |

| Sodium Chloride (NaCl) | 300 - 350 mmol/L | Activator for many α-amylases.[6][8] |

| Calcium Acetate or Calcium Chloride (CaCl₂) | 5 - 6 mmol/L | Essential cofactor for the stability and activity of α-amylase.[6][8] |

| Potassium Thiocyanate (KSCN) | 450 - 900 mmol/L | Can enhance the rate of CNP release.[6] |

| Sodium Azide | < 0.1% | Preservative to prevent microbial growth.[6] |

Note: The reagent components and their concentrations should be optimized for the specific α-amylase being studied.

Assay Procedure

-

Reagent Equilibration: Bring the CNP-G3 reagent solution and the enzyme samples to the desired assay temperature (e.g., 37°C).[8]

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 405 nm and maintain the cuvette holder at the assay temperature.

-

Reaction Initiation:

-

Pipette a defined volume of the CNP-G3 reagent solution into a cuvette.

-

Add a small volume of the enzyme solution to initiate the reaction. The final enzyme concentration should be such that the reaction rate is linear for a sufficient duration.

-

Mix the contents of the cuvette thoroughly but gently.

-

-

Data Acquisition: Immediately start recording the absorbance at 405 nm at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.

-

Blank Measurement: Prepare a blank reaction containing the CNP-G3 reagent solution and the buffer used to dilute the enzyme, but without the enzyme itself. This will account for any non-enzymatic hydrolysis of the substrate.

-

Calculation of Enzyme Activity: The rate of change in absorbance per minute (ΔAbs/min) is used to calculate the enzyme activity. One unit of α-amylase activity is often defined as the amount of enzyme that liberates 1 µmol of 2-chloro-4-nitrophenol per minute under the specified conditions.

Data Presentation and Kinetic Analysis

The data obtained from the CNP-G3 assay can be used to determine key kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Determination of Kₘ and Vₘₐₓ

To determine Kₘ and Vₘₐₓ, the initial reaction velocity (v₀) is measured at various concentrations of the CNP-G3 substrate. The data can then be plotted using methods such as the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots, or by direct non-linear regression analysis of the Michaelis-Menten equation:

v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

-

v₀ is the initial reaction velocity

-

Vₘₐₓ is the maximum reaction velocity

-

[S] is the substrate concentration

-

Kₘ is the Michaelis-Menten constant

Table 2: Illustrative Kinetic Parameters of α-Amylase with CNP-G3

| Enzyme Source | Kₘ (mmol/L) | Vₘₐₓ (U/mg) | Optimal pH | Optimal Temperature (°C) |

| Human Pancreatic α-Amylase | Value | Value | 6.0 - 6.3 | 37 |

| Human Salivary α-Amylase | Value | Value | 6.0 - 6.3 | 37 |

| Bacillus sp. α-Amylase | Value | Value | Value | Value |

Note: The values in this table are illustrative. Researchers should determine these parameters experimentally for their specific enzyme and conditions.

Visualization of Workflows and Principles

Enzymatic Reaction of CNP-G3

Caption: Enzymatic hydrolysis of CNP-G3 by α-amylase.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining enzyme kinetics using CNP-G3.

Performance Characteristics and Considerations

The CNP-G3 assay for α-amylase activity exhibits several favorable characteristics:

-

High Sensitivity: The assay is capable of detecting low levels of enzyme activity.[1]

-

Good Precision: The method demonstrates high reproducibility with low within-run and between-run coefficients of variation (CV).[1]

-

Linearity: The assay maintains a linear response over a wide range of enzyme concentrations.[8]

-

No Lag Phase: The reaction typically proceeds without a significant lag phase, allowing for accurate determination of initial velocities.[1][8]

-

Minimal Interference: The assay is generally free from interference by common substances found in biological samples such as bilirubin, hemoglobin, and triglycerides.[8]

Considerations:

-

Substrate Inhibition: At very high substrate concentrations, some enzymes may exhibit substrate inhibition, leading to non-linear kinetics.[9] It is important to determine the optimal substrate concentration range for the specific enzyme being studied.

-

pH and Temperature Optima: The activity of α-amylase is highly dependent on pH and temperature. These parameters should be optimized to ensure maximal and stable enzyme activity.

-

Activators and Inhibitors: The presence of activators (e.g., chloride ions) and inhibitors in the sample can influence the measured enzyme activity.

Conclusion

2-Chloro-4-nitrophenyl-β-D-maltotrioside is a valuable tool for the kinetic characterization of α-amylase and related enzymes. The direct, continuous, and sensitive nature of the assay, coupled with its simplicity and robustness, makes it well-suited for a wide range of applications in basic research, clinical diagnostics, and drug discovery. By following the detailed protocols and considering the key performance characteristics outlined in this guide, researchers can effectively employ CNP-G3 to gain valuable insights into enzyme function and inhibition.

References

- 1. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-4-nitrophenyl ?-D-maltotrioside - Applications - CAT N°: 34459 [bertin-bioreagent.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. α-Amylase - Infrared Laboratory Systems [irlabsystems.com]

- 6. sclavodiagnostics.com [sclavodiagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On porcine pancreatic alpha-amylase action: kinetic evidence for the binding of two maltooligosaccharide molecules (maltose, maltotriose and o-nitrophenylmaltoside) by inhibition studies. Correlation with the five-subsite energy profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Amylase Substrate Specificity with 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3): An In-depth Technical Guide

This technical guide provides a comprehensive overview of the use of 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) as a chromogenic substrate for the determination of alpha-amylase activity. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the substrate's specificity, experimental protocols, and the underlying biochemical principles.

Introduction to Alpha-Amylase and CNP-G3

Alpha-amylase (EC 3.2.1.1) is a key enzyme in carbohydrate metabolism that catalyzes the hydrolysis of internal α-1,4-glycosidic linkages in polysaccharides like starch and glycogen, yielding smaller oligosaccharides, maltose, and glucose. In humans, two main isoenzymes exist: salivary alpha-amylase, which initiates carbohydrate digestion in the mouth, and pancreatic alpha-amylase, which continues the process in the small intestine. The measurement of alpha-amylase activity is a critical diagnostic tool, particularly for pancreatic disorders such as acute pancreatitis.[1][2]

2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) is a synthetic chromogenic substrate designed for the specific and direct measurement of alpha-amylase activity.[3][4] Its structure consists of a maltotriose unit linked to a 2-chloro-4-nitrophenyl group.[5] The action of alpha-amylase directly on CNP-G3 cleaves the glycosidic bond, releasing the chromophore 2-chloro-4-nitrophenol (CNP), which can be measured spectrophotometrically at 405 nm.[5] This direct assay method offers advantages over older methods by eliminating the need for coupled enzyme reactions, thereby reducing potential interferences and improving assay precision.[6]

Substrate Specificity and Kinetic Parameters

The specificity of an enzyme for its substrate is a fundamental aspect of its function, often quantified by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's binding affinity. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

However, qualitative and comparative data highlight the utility of CNP-G3. Assays using CNP-G3 are characterized by high precision, with within-run coefficients of variation (CV) of less than 2% and between-run CVs of less than 3%.[6] The reaction exhibits no lag phase and has low background absorbance.[6] Furthermore, the CNP-G3 method has demonstrated greater sensitivity and longer reagent stability compared to methods using other chromogenic substrates like 4,6-ethylidene(G7)-p-nitrophenyl(G1)-α-D-maltoheptaoside (EPS-G7).[6]

For context, kinetic parameters for alpha-amylase with other substrates are presented in the table below. It is important to note that these values can vary significantly depending on the source of the alpha-amylase (e.g., human pancreatic, salivary, bacterial), the specific substrate, and the assay conditions (e.g., pH, temperature, buffer composition).

| Enzyme Source | Substrate | Km | kcat | kcat/Km | Reference |

| Bacillus licheniformis | Soluble Starch | 8.3 mg/mL | 152.8 min-1 | 18.4 mL/(mg·min) | [7] |

| Pseudoalteromonas haloplanktis | 4-nitrophenyl-α-D-maltoheptaoside-4,6-O-ethylidene | 234 µM | 697 s-1 | 2.98 s-1µM-1 | [7] |

| Soybean Sprouts | Starch | 11.87 Units/mL | - | - | [8] |

Experimental Protocols

The following is a generalized protocol for the determination of alpha-amylase activity using CNP-G3, based on common procedures found in commercially available diagnostic kits.[1][5][9] Researchers should optimize the protocol for their specific experimental conditions and refer to the manufacturer's instructions for specific reagent kits.

Reagents and Materials

-

CNP-G3 Reagent: A buffered solution containing 2-chloro-4-nitrophenyl-α-D-maltotrioside (typically 1.63-2.5 mmol/L), buffer (e.g., MES at pH 6.0-6.28), sodium chloride, calcium acetate, and potentially potassium thiocyanate as an activator.[1][4][5]

-

Alpha-Amylase Sample: Serum, plasma (heparinized), urine, or purified enzyme solution. Avoid anticoagulants such as citrate, oxalate, and EDTA, as they chelate calcium ions essential for alpha-amylase activity.[9]

-

Spectrophotometer: Capable of measuring absorbance at 405 nm with temperature control (typically 37°C).

-

Pipettes and Consumables: Calibrated pipettes and appropriate cuvettes or microplates.

Assay Procedure

-

Reagent Preparation: Prepare the CNP-G3 working solution according to the manufacturer's instructions. If lyophilized, reconstitute with the provided buffer.

-

Temperature Equilibration: Pre-warm the CNP-G3 reagent and the spectrophotometer to the desired reaction temperature (e.g., 37°C).

-

Reaction Initiation:

-

Pipette a defined volume of the CNP-G3 reagent (e.g., 1.0 mL) into a cuvette.

-

Add a small volume of the alpha-amylase sample (e.g., 20-25 µL) to the reagent.[5]

-

Mix thoroughly and immediately start the measurement.

-

-

Kinetic Measurement:

-

Monitor the increase in absorbance at 405 nm over a defined period (e.g., 1-3 minutes) at regular intervals (e.g., every 30 or 60 seconds).[5]

-

Ensure the reaction is in the linear range. If the rate of absorbance change is too high, dilute the sample with a suitable buffer (e.g., 0.9% NaCl) and repeat the measurement.

-

-

Calculation of Alpha-Amylase Activity:

-

Determine the rate of change in absorbance per minute (ΔA/min).

-

Calculate the alpha-amylase activity in Units per Liter (U/L) using the following formula: Activity (U/L) = (ΔA/min) x Factor The factor is derived from the molar extinction coefficient of 2-chloro-4-nitrophenol at 405 nm, the total reaction volume, and the sample volume. This factor is typically provided by the reagent manufacturer.[9]

-

Visualizations

Enzymatic Reaction of Alpha-Amylase with CNP-G3

Caption: Enzymatic hydrolysis of CNP-G3 by alpha-amylase.

Experimental Workflow for Alpha-Amylase Assay using CNP-G3

Caption: A typical workflow for the kinetic determination of alpha-amylase activity.

Conclusion

2-chloro-4-nitrophenyl-α-D-maltotrioside has established itself as a reliable and specific substrate for the direct kinetic measurement of alpha-amylase activity. Its use simplifies assay procedures and enhances precision, making it a valuable tool in both clinical diagnostics and research settings. While a detailed public record of its Michaelis-Menten kinetic constants is elusive, its practical performance characteristics are well-documented. The provided experimental protocol and workflows offer a solid foundation for the implementation of CNP-G3-based alpha-amylase assays in the laboratory. For researchers in drug development, this substrate provides a robust platform for screening potential alpha-amylase inhibitors.

References

- 1. biolabo.fr [biolabo.fr]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sclavodiagnostics.com [sclavodiagnostics.com]

- 6. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mail.pakbs.org [mail.pakbs.org]

- 8. atlantis-press.com [atlantis-press.com]

- 9. precisionbiomed.in [precisionbiomed.in]

An In-depth Technical Guide to the Discovery and Development of Nitrophenylated Oligosaccharides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenylated oligosaccharides have emerged as indispensable tools in glycoscience, bridging the gap between fundamental research and translational applications. Their unique chromogenic properties, coupled with the specificity of the attached oligosaccharide chain, have positioned them as critical substrates for enzymatic assays, probes for studying carbohydrate-protein interactions, and versatile intermediates in the synthesis of complex glycans. This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of nitrophenylated oligosaccharides. It details key experimental protocols, presents quantitative data for enzymatic assays, and illustrates the underlying principles and workflows through clear diagrams, serving as an essential resource for researchers in glycobiology, enzymology, and drug discovery.

Introduction: The Advent of a Chromogenic Tool

The introduction of the nitrophenyl group as a chromogenic aglycone to oligosaccharides marked a significant advancement in the study of carbohydrate-active enzymes. The principle is elegantly simple: enzymatic cleavage of the glycosidic bond releases p-nitrophenol (or o-nitrophenol), which, under alkaline conditions, develops a distinct yellow color that can be readily quantified spectrophotometrically. This allows for a continuous and sensitive assay of enzyme activity.

Initially utilized for simple glycosidase assays, the application of nitrophenylated oligosaccharides has expanded to encompass a wide range of research areas. They are now instrumental in:

-

Enzyme kinetics and inhibitor screening: Determining kinetic parameters such as Michaelis-Menten constants (Km) and maximum velocity (Vmax) for various glycosidases and screening for potential inhibitors.

-

Synthesis of complex glycans: Acting as versatile acceptors in chemoenzymatic synthesis, allowing for the elongation of the oligosaccharide chain.

-

Probing carbohydrate-protein interactions: Investigating the binding specificity of lectins and other carbohydrate-binding proteins, which is crucial for understanding cell signaling pathways.

This guide will delve into the core aspects of the discovery and development of these valuable molecules, providing practical insights for their synthesis and application in the laboratory.

Synthesis of Nitrophenylated Oligosaccharides

The synthesis of nitrophenylated oligosaccharides can be achieved through both chemical and chemoenzymatic approaches. The choice of method depends on the desired complexity of the oligosaccharide and the required anomeric configuration.

Chemical Synthesis

Chemical synthesis offers precise control over the structure of the final product. A common strategy involves the sequential addition of protected monosaccharide units to a nitrophenyl glycoside acceptor.

Example Protocol: Synthesis of p-Nitrophenyl β-Glycosides of (1→6)-β-D-galactopyranosyl-oligosaccharides [1]

This protocol outlines the synthesis of a disaccharide, which can be extended to produce longer oligosaccharides.

-

Preparation of the Acceptor: Sequential tritylation, benzoylation, and detritylation of p-nitrophenyl β-D-galactopyranoside yields p-nitrophenyl 2,3,4-tri-O-benzoyl-β-D-galactopyranoside.

-

Glycosylation: Reaction of the acceptor with a protected galactopyranosyl bromide donor, such as 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide, in the presence of a promoter (e.g., silver triflate) leads to the formation of the protected disaccharide.

-

Deprotection: Removal of the benzoyl protecting groups using a methanolic solution of sodium methoxide yields the final p-nitrophenyl O-(β-D-galactopyranosyl)-(1→6)-β-D-galactopyranoside.

Chemoenzymatic Synthesis

Chemoenzymatic methods leverage the high specificity of enzymes to overcome some of the challenges of purely chemical synthesis, such as the need for extensive protecting group manipulations.

General Workflow for Chemoenzymatic Synthesis:

Caption: Chemoenzymatic synthesis of nitrophenylated oligosaccharides.

A nitrophenylated monosaccharide or oligosaccharide acts as an acceptor for a specific glycosyltransferase, which transfers a sugar moiety from an activated donor, such as a sugar nucleotide, to the acceptor. This process allows for the regioselective and stereoselective elongation of the glycan chain. The nitrophenyl group can facilitate the purification of the product due to its UV absorbance.[2]

Applications in Enzymology

The primary application of nitrophenylated oligosaccharides is in the study of glycosidases. The release of the chromogenic p-nitrophenol allows for a simple and robust method to measure enzyme activity.

Enzyme Assays

Protocol: α-Amylase Assay using p-Nitrophenyl-α-D-maltopentaoside (pNPG5)

This protocol is adapted for a microplate format.

-

Reagent Preparation:

-

Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-maltopentaoside in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.9, containing 6.7 mM NaCl).

-

Enzyme Solution: Dilute the α-amylase sample to an appropriate concentration in the same buffer.

-

Stopping Reagent: Prepare a solution of 1 M sodium carbonate.

-

-

Assay Procedure:

-

Add 50 µL of the substrate solution to each well of a 96-well microplate.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme solution to each well.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 100 µL of the stopping reagent.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis: Calculate the enzyme activity based on the amount of p-nitrophenol released, using a standard curve generated with known concentrations of p-nitrophenol.

Workflow for a Typical Enzyme Assay:

References

Spectrophotometric Properties of 2-Chloro-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitrophenol (2C4NP) is a halogenated nitroaromatic compound of significant interest in environmental science and industrial chemistry. Its presence as a pollutant and its role as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals necessitate a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the spectrophotometric characteristics of 2-chloro-4-nitrophenol, detailed experimental protocols for its analysis, and a summary of its known metabolic pathways.

Spectrophotometric Properties

The ultraviolet-visible (UV-Vis) absorption spectrum of 2-chloro-4-nitrophenol is influenced by the solvent and the pH of the medium. While comprehensive data on its molar absorptivity and λmax in various solvents is not extensively documented in publicly available literature, some key spectrophotometric information has been reported.

Quantitative Spectrophotometric Data

| Property | Value | Conditions | Reference |

| λmax (Wavelength of Maximum Absorbance) | 420 nm | Not specified | [1] |

| pKa | 8.1 | Not specified | [2] |

Note: The λmax at 420 nm was utilized for creating a standard calibration curve in a specific study and may not represent the absolute maximum absorbance under all conditions.

The pKa value is a critical parameter as it indicates the pH at which the protonated and deprotonated forms of the molecule are in equilibrium. The deprotonated phenolate form typically exhibits a bathochromic shift (a shift to a longer wavelength) in its λmax compared to the protonated form. Therefore, the absorption spectrum of 2-chloro-4-nitrophenol is expected to be pH-dependent.

Experimental Protocols

A generalized experimental protocol for the spectrophotometric determination of 2-chloro-4-nitrophenol can be adapted from standard methods for the analysis of phenols and nitrophenols. The following is a composite protocol based on established spectrophotometric procedures.

General Protocol for UV-Vis Spectrophotometric Analysis

1. Instrumentation:

-

A calibrated UV-Vis spectrophotometer capable of scanning in the range of 200-800 nm.

-

Matched quartz cuvettes (typically 1 cm path length).

2. Reagents and Standards:

-

High-purity 2-chloro-4-nitrophenol standard.

-

Spectrophotometric grade solvents (e.g., methanol, ethanol, deionized water).

-

Buffer solutions of various pH values for investigating pH effects.

3. Preparation of Standard Solutions:

-

Stock Solution: Accurately weigh a known amount of 2-chloro-4-nitrophenol and dissolve it in a precise volume of the chosen solvent to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

-

Working Standards: Prepare a series of dilutions from the stock solution to create working standards of known concentrations that fall within the linear range of the spectrophotometer.

4. Measurement Procedure:

-

Wavelength Scan:

-

Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with one of the working standard solutions and then fill it with the same standard.

-

Scan the absorbance of the standard solution over a defined wavelength range (e.g., 200-500 nm) to determine the λmax, the wavelength of maximum absorbance.

-

-

Quantitative Measurement (at λmax):

-

Set the spectrophotometer to the predetermined λmax.

-

Zero the instrument using the solvent blank.

-

Measure the absorbance of each of the prepared working standard solutions.

-

Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear and pass through the origin.

-

Measure the absorbance of the unknown sample solution.

-

Determine the concentration of 2-chloro-4-nitrophenol in the unknown sample by interpolating its absorbance on the calibration curve.

-

5. Analysis of pH Effects:

-

Prepare solutions of 2-chloro-4-nitrophenol in buffer solutions of different pH values.

-

Record the UV-Vis spectrum for each solution to observe shifts in the λmax and changes in absorbance, which can be used to determine the pKa of the compound.

Signaling and Metabolic Pathways

2-Chloro-4-nitrophenol is known to be degraded by various microorganisms. The metabolic pathways involved in its biodegradation are crucial for understanding its environmental fate and for developing bioremediation strategies. Several bacterial strains have been identified that can utilize 2C4NP as a sole source of carbon and energy.

Bacterial Degradation Pathways

The biodegradation of 2-chloro-4-nitrophenol has been studied in several bacterial species, including Burkholderia sp., Rhodococcus imtechensis, and Arthrobacter nitrophenolicus. These pathways generally involve initial enzymatic attacks that lead to the removal of the nitro and chloro substituents, followed by ring cleavage.

Workflow for Spectrophotometric Analysis

References

Methodological & Application

Application Notes and Protocols for Measuring Pancreatic Alpha-Amylase with 2-Chloro-4-nitrophenyl-β-D-maltotrioside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-amylase is a key enzyme in the digestion of carbohydrates, primarily secreted by the pancreas and salivary glands. The measurement of pancreatic alpha-amylase activity is crucial in the diagnosis and monitoring of pancreatic disorders, such as acute pancreatitis. This document provides detailed application notes and protocols for the quantitative determination of pancreatic alpha-amylase activity using the chromogenic substrate, 2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3). This kinetic colorimetric assay offers a rapid, sensitive, and specific method suitable for high-throughput screening and diagnostic applications.

Principle of the Method

The assay is based on the enzymatic hydrolysis of 2-chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3) by alpha-amylase. The enzyme cleaves the substrate to release 2-chloro-4-nitrophenol (CNP), a chromogenic product that can be measured spectrophotometrically at 405 nm. The rate of formation of CNP is directly proportional to the alpha-amylase activity in the sample.[1][2] To specifically measure pancreatic alpha-amylase, monoclonal antibodies that inhibit salivary alpha-amylase can be included in the reaction mixture.

The reaction scheme is as follows:

10 CNP-G3 ---(α-amylase)--> 9 CNP + 1 CNP-G2 + 9 G3 + G[2][3]

Where:

-

CNP-G3: 2-chloro-4-nitrophenyl-β-D-maltotrioside

-

CNP: 2-chloro-4-nitrophenol

-

CNP-G2: 2-chloro-4-nitrophenyl-α-D-maltoside

-

G3: Maltotriose

-

G: Glucose

Quantitative Data Summary

The performance characteristics of the alpha-amylase assay using CNP-G3 are summarized in the tables below. These values are compiled from various sources and may vary based on specific reagent formulations and instrumentation.

Table 1: Assay Performance Characteristics

| Parameter | Typical Value | Source(s) |

| Linearity | Up to 2000 U/L | [1][4][5] |

| Lower Limit of Detection | 1 - 3.3 U/L | [1][6][7] |

| Intra-assay Precision (CV) | < 2% | [8] |

| Inter-assay Precision (CV) | < 3% | [8] |

| Wavelength | 405 nm | [2][6] |

| Temperature | 37°C | [9] |

| Lag Phase | None | [8][9] |

Table 2: Common Interferences

| Substance | Non-interfering Concentration | Source(s) |

| Hemoglobin | ≤ 500 mg/dL (5 g/L) | [7][9] |

| Bilirubin | ≤ 40 mg/dL (630 µmol/L) | [1][9] |

| Triglycerides (Lipemia) | ≤ 1000 mg/dL (30 mmol/L) | [1][9] |

| Ascorbic Acid | Up to 30 mg/dL | [1] |

| Glucose | ≤ 120 mmol/L | [9] |

| Heparin | ≤ 100 kU/L | [9] |

Note: Anticoagulants such as EDTA, citrate, and oxalate should be avoided as they can chelate calcium ions, which are essential for alpha-amylase activity.[3][6]

Experimental Protocols

1. Reagent Preparation

The reagents are typically provided as a ready-to-use liquid monoreagent. If provided in a lyophilized form, reconstitute according to the manufacturer's instructions.

Typical Reagent Composition:

-

Buffer: MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0 - 6.28[9]

-

Substrate: 2-Chloro-4-nitrophenyl-β-D-maltotrioside (CNP-G3), 1.8 - 2.27 mmol/L[9]

-

Activators: Sodium chloride (300 - 350 mmol/L), Calcium acetate or chloride (5 - 6 mmol/L)[10][9]

-

Stabilizer/Promoter: Potassium thiocyanate (450 - 900 mmol/L)[10]

-

Preservative: Sodium azide (<0.1%)[11]

Storage and Stability: Store reagents at 2-8°C, protected from light.[1][6] Reagents are stable until the expiration date on the label. Once opened, the reagent is typically stable for 30 to 60 days if stored properly.[6]

2. Sample Handling

-

Specimen: Human serum, heparinized plasma, or urine can be used.[1][6]

-

Storage: Alpha-amylase in serum is stable for up to one week at room temperature (20-25°C) and for several months when stored at 2-8°C.[5][6] If not analyzed promptly, samples should be stored at 2-8°C.[6] For urine samples, adjust the pH to approximately 7.0 before storage to improve stability.[5]

3. Manual Assay Protocol

-

Pre-incubation: Bring the reagent and samples to the reaction temperature (e.g., 37°C).[6]

-

Reaction Setup:

-

Mixing and Incubation: Mix gently and incubate at 37°C for a defined period (e.g., 60 seconds).[1][6]

-

Measurement:

-

Measure the initial absorbance at 405 nm.

-

Continue to record the absorbance at fixed intervals (e.g., every 60 seconds) for a total of 180 seconds.[1]

-

-

Calculation:

-

Determine the average change in absorbance per minute (ΔA/min).

-

Calculate the alpha-amylase activity using the following formula: Amylase Activity (U/L) = ΔA/min x Factor The factor is derived from the molar absorptivity of 2-chloro-p-nitrophenol (typically around 12.9 at 405 nm) and the sample/reagent volumes.[2] This factor is usually provided by the reagent manufacturer.

-

4. Automated Analyzer Protocol

This assay is well-suited for automation on various clinical chemistry analyzers.[6] The specific instrument settings for sample volume, reagent volume, incubation times, and calculation factors should be programmed according to the reagent manufacturer's application notes for the specific analyzer.

Visualizations

Experimental Workflow Diagram

Caption: Figure 1: A flowchart illustrating the key steps in the kinetic measurement of alpha-amylase activity.

Reaction Principle Diagram

Caption: Figure 2: The enzymatic reaction principle for the colorimetric determination of alpha-amylase.

References

- 1. precisionbiomed.in [precisionbiomed.in]

- 2. clearchemdiagnostics.com [clearchemdiagnostics.com]

- 3. biolabo.fr [biolabo.fr]

- 4. emart.vanguarddiagnostics.com [emart.vanguarddiagnostics.com]

- 5. beckmancoulter.com [beckmancoulter.com]

- 6. sclavodiagnostics.com [sclavodiagnostics.com]

- 7. bioactiva.com [bioactiva.com]

- 8. Amylase measurement with 2-chloro-4-nitrophenyl maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of total and pancreatic alpha-amylase in human serum with 2-chloro-4-nitrophenyl-alpha-D-maltotrioside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Salivary Alpha-Amylase Activity Assay Using CNP-G3 Substrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salivary alpha-amylase (sAA) is a key enzyme in the oral cavity responsible for the initial digestion of starch. Its activity is increasingly recognized as a non-invasive biomarker for sympathetic nervous system activity and psychological stress. The 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) based assay offers a simple, rapid, and reliable colorimetric method for the quantitative determination of sAA activity. This method is well-suited for high-throughput screening and clinical research.[1][2][3]

Principle of the Assay

The assay is based on the enzymatic cleavage of the chromogenic substrate CNP-G3 by alpha-amylase. Alpha-amylase hydrolyzes the α(1,4) glycosidic bonds in CNP-G3, releasing 2-chloro-4-nitrophenol (CNP). The rate of CNP formation is directly proportional to the alpha-amylase activity in the sample and can be measured spectrophotometrically by the increase in absorbance at 405 nm.[4][5][6][7][8][9][10]

Enzymatic Reaction Pathway

Caption: Enzymatic hydrolysis of CNP-G3 by salivary alpha-amylase.

Quantitative Data Summary

Reagent Composition

The following table summarizes typical concentrations of components in a CNP-G3 based alpha-amylase assay reagent.

| Component | Concentration Range (mmol/L) | Purpose |

| MES Buffer (pH 6.0) | 36.1 - 100 | Provides optimal pH for the reaction |

| CNP-G3 | 1.63 - 2.27 | Chromogenic substrate |

| Sodium Chloride (NaCl) | 37.2 - 350 | Enzyme activator |

| Calcium Acetate | 3.60 - 6.0 | Essential cofactor for enzyme stability and activity[9] |

| Potassium Thiocyanate | 253 - 900 | Inhibits interfering enzymes |

Note: Exact concentrations may vary between commercial kits.[3][6][7][8]

Assay Performance Characteristics

This table outlines the typical performance characteristics of the salivary alpha-amylase assay using the CNP-G3 substrate.

| Parameter | Typical Value |

| Wavelength | 405 nm[1][4][6][7][8] |

| Temperature | 37°C[1][5][11] |

| Linearity | Up to 1000 - 2000 U/L[5][6][12] |

| Sensitivity (Lower Limit of Detection) | 1 - 12 U/L[6][12] |

| Intra-Assay Precision (CV) | < 2%[12] |

| Inter-Assay Precision (CV) | < 3%[12] |

Standard Curve Example

For absolute quantification, a standard curve can be generated using purified alpha-amylase of known activity.

| Standard Concentration (U/mL) |

| 30 |

| 15 |

| 7.5 |

| 6.0 |

| 3.75 |

| 3.0 |

This is an example standard curve range; the dynamic range should be determined for each specific assay setup.[1]

Experimental Protocols

Saliva Sample Collection and Preparation

-

Collection: Collect saliva samples using a standardized collection device. To minimize variability, subjects should refrain from eating, drinking, or oral hygiene for at least one hour prior to collection.

-

Clarification: Centrifuge the saliva samples at 1,500 - 2,000 x g for 15 minutes to pellet cells and other debris.

-

Supernatant Collection: Carefully aspirate the clear supernatant for analysis.

-

Dilution: Saliva samples may require dilution (e.g., 1:5) with a suitable buffer such as phosphate-buffered saline (PBS) to ensure the activity falls within the linear range of the assay.[1]

-

Storage: Samples can be stored at 2-8°C for up to one week or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.[6][8]

Manual Assay Protocol (96-well plate format)

-